Deferasirox Salicyloyl Ester

Descripción general

Descripción

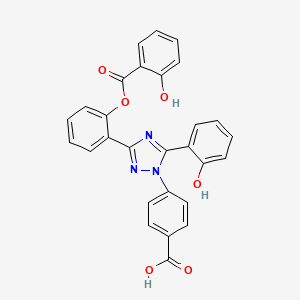

Deferasirox Salicyloyl Ester is a structural analog of deferasirox, an iron-chelating agent used to treat transfusional iron overload. It is characterized by the substitution of a salicyloyl group (2-hydroxybenzoyl) into the deferasirox backbone, resulting in the molecular formula C₂₈H₁₉N₃O₆ and a molecular weight of 493.48 g/mol . The salicyloyl group is known to influence pharmacokinetic and pharmacodynamic properties, such as solubility and bioavailability, which may differentiate it from parent deferasirox and other esters.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Deferasirox involves a two-step synthetic sequence starting from commercially available starting materials such as salicylic acid, salicylamide, and 4-hydrazinobenzoic acid . The first step involves the condensation of salicyloyl chloride (formed in situ from salicylic acid and thionyl chloride) with salicylamide under dehydrating reaction conditions, resulting in the formation of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one . This intermediate is then reacted with 4-hydrazinobenzoic acid in ethanol under reflux conditions to obtain Deferasirox .

Industrial Production Methods

The industrial production of Deferasirox involves the preparation of its metal salt intermediate, which ensures ease of operations and better quality of the final product . The process is robust and commercially viable, enabling the production of Deferasirox with high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Deferasirox Salicyloyl Ester undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Deferasirox Salicyloyl Ester has a wide range of scientific research applications, including:

Chemistry: Used in analytical method development and validation for the quality control of Deferasirox.

Medicine: Utilized in the treatment of chronic iron overload in patients with conditions like beta-thalassemia.

Industry: Employed in the commercial production of Deferasirox and its formulations.

Mecanismo De Acción

Comparación Con Compuestos Similares

Deferasirox Salicyloyl Ester belongs to a class of deferasirox derivatives modified via esterification. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Key Observations :

Comparison :

- Salicyloyl ester synthesis may require stringent conditions (e.g., anhydrous solvents, catalysts like AlCl₃) due to the reactivity of the phenolic hydroxyl group .

- Alkyl esters (ethyl/methyl) are simpler to synthesize, as they lack the steric and electronic challenges posed by aromatic substituents.

Key Differences :

- The salicyloyl group may confer anti-inflammatory or antioxidant properties, as seen in other salicyloyl-containing compounds (e.g., salicyloylquinolines) . However, this remains speculative without direct evidence.

- Alkyl esters might improve patient adherence by enabling food co-administration, similar to deferasirox FCT .

Impurity Profile and Regulatory Considerations

- This compound : Classified as an impurity with undefined toxicity thresholds. Its detection requires sensitive methods like HPLC, as described for 4-hydroxybenzoic acid in deferasirox formulations .

- Alkyl Esters: Not explicitly flagged as impurities, suggesting lower regulatory concern compared to the salicyloyl derivative .

Actividad Biológica

Deferasirox Salicyloyl Ester (DSE) is a derivative of the iron chelator deferasirox, which is primarily used to manage chronic iron overload in patients receiving long-term blood transfusions. This article delves into the biological activity of DSE, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions as a tridentate iron chelator, selectively binding to ferric ions (Fe³⁺) in a 2:1 ratio. This binding forms stable complexes that facilitate the excretion of excess iron from the body, primarily through fecal elimination. The pharmacodynamics of DSE indicate that it can reduce iron toxicity by lowering non-transferrin-bound iron levels in plasma .

Pharmacological Effects

DSE exhibits several pharmacological properties:

- Iron Chelation: DSE effectively reduces iron overload, which is crucial for patients with conditions like β-thalassemia and sickle-cell disease.

- Antifungal Activity: The compound has shown antifungal properties, particularly against species that thrive in iron-rich environments, such as Mucor spp. .

- Anti-Proliferative Effects: Research indicates that DSE may inhibit cell proliferation, suggesting potential applications in oncology as an anticancer agent .

- Anti-Oxidative Stress: DSE has been noted for its ability to mitigate oxidative stress injuries, which can be beneficial in various pathological conditions .

In Vitro Studies

- Cell Line Experiments:

- In studies involving HL-60 and KG-1 myeloid leukemia cell lines, DSE demonstrated significant anti-proliferative effects at concentrations as low as 5 μM. The cytotoxicity was both dose-dependent and time-dependent .

- In LX-2 cells, treatment with 50 μM DSE for 12 hours resulted in a 25% decrease in α1(I) procollagen expression, with maximal reductions observed after 24 to 120 hours .

In Vivo Studies

- Animal Models:

- In a murine model of leukemia (SIO mice), those treated with DSE exhibited significantly smaller tumors compared to control groups and showed improved survival rates .

- The administration of DSE at a dosage of 20 mg/kg led to noteworthy reductions in tumor size and enhanced overall survival metrics in treated subjects .

Clinical Trials and Case Studies

Clinical trials have established the efficacy and safety profile of deferasirox and its derivatives. A notable study involving patients with β-thalassemia reported:

- Dosage and Efficacy: Patients receiving doses between 20 mg/kg/day and 40 mg/kg/day experienced stabilization or reduction in serum ferritin levels and liver iron concentration (LIC). Specifically, a median ferritin decrease of 706 ng/mL was observed among patients on deferasirox for extended periods .

- Adverse Effects: Common side effects included gastrointestinal disturbances (15%), skin rashes (11%), and mild increases in serum creatinine levels. However, serious adverse events were rare .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Deferasirox Salicyloyl Ester, and which analytical methods ensure purity and structural integrity?

- Methodological Answer : The synthesis involves a two-step process: (1) condensation of salicylic acid with thionyl chloride to form salicyloyl chloride, followed by reaction with salicylamide to yield 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one; (2) subsequent reaction with 4-hydrazinobenzoic acid under basic conditions . Purity is confirmed via HPLC, NMR spectroscopy, and mass spectrometry. Hydroxyl value and saponification value tests (with solvent systems specified in pharmacopeial guidelines) are critical for assessing ester bond integrity .

Q. Which in vitro assays are recommended for preliminary evaluation of this compound’s anticancer activity?

- Methodological Answer : Cell viability assays (e.g., MTT or resazurin-based) at concentrations ≤500 µM are standard. For example, highlights potency against cancer cells when ester bonds are present, with IC50 values <500 µM. Dose-response curves and time-dependent cytotoxicity studies should be paired with controls replacing ester groups (e.g., -OP(O)(OEt)₂, F, or H) to validate mechanism specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data, such as the increased mortality observed in the DEFEAT Mucor trial?

- Methodological Answer : The DEFEAT Mucor trial ( ) reported higher 90-day mortality with deferasirox + LAmB vs. placebo. To address this:

- Re-analysis : Compare baseline iron levels and fungal burden between cohorts.

- Mechanistic Studies : Use murine models to test if iron chelation exacerbates mucormycosis under immunosuppression.

- Trial Design : Future trials should stratify patients by iron overload status and include pharmacokinetic monitoring to avoid subtherapeutic LAmB levels due to drug interactions .

Q. What structural modifications enhance this compound’s binding affinity to anti-apoptotic proteins like Mcl-1?

- Methodological Answer : Docking simulations ( ) reveal that the salicyloyl ester’s hydroxyl groups form hydrogen bonds with Mcl-1’s Lys234. Advanced SAR studies should:

- Replace the triazole ring with bioisosteres (e.g., pyrazole) to improve solubility.

- Introduce hydrophobic substituents at the benzoxazinone moiety to occupy the P2/P3 pockets.

- Validate modifications via NMR titration and molecular dynamics simulations (>100 ns) to assess binding stability .

Q. How should researchers design a structure-activity relationship (SAR) study to optimize this compound’s potency?

- Methodological Answer :

- Variable Groups : Systematically alter the X group (e.g., acetoxy, benzoyloxy) and spacer length (Table I, ).

- Assays : Test cytotoxicity, apoptosis induction (via caspase-3/7 assays), and iron chelation efficacy (ferrozine-based assays).

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Prioritize compounds with IC50 < 100 µM and selectivity indices >10 .

Q. Data Contradiction Analysis

Q. Why does this compound show divergent results in preclinical vs. clinical studies?

- Methodological Answer : Preclinical models (e.g., cell lines, xenografts) may lack the iron-rich microenvironment of human infections. To reconcile discrepancies:

- Incorporate Iron-Loaded Models : Use Galleria mellonella or iron-supplemented murine models for mucormycosis.

- Pharmacokinetic Profiling : Measure tissue-specific drug accumulation via LC-MS/MS.

- Biomarker Integration : Corrogate serum ferritin levels with drug efficacy in early-phase trials .

Q. Experimental Design Tables

Q. Key Research Findings

- Ester Bond Criticality : Replacement of the ester bond with phosphonate or halide groups abolishes anticancer activity (Table I, ).

- Clinical Caution : Deferasirox may reduce LAmB efficacy in iron-overloaded hosts (HR = 2.1, 95% CI: 1.3–3.4; ).

- Mcl-1 Inhibition : Deferasirox binds Mcl-1 with Kd = 12 µM, distinct from BH3-mimetics ( ).

Propiedades

IUPAC Name |

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJCIIYZDKOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395346-28-7 | |

| Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.